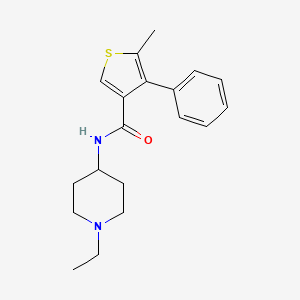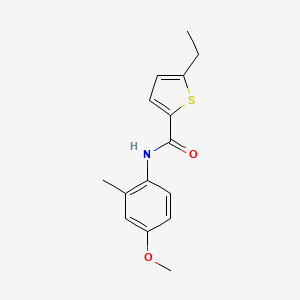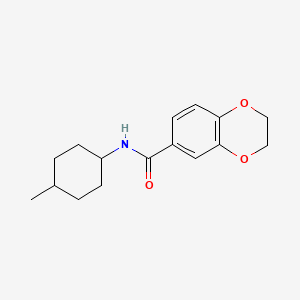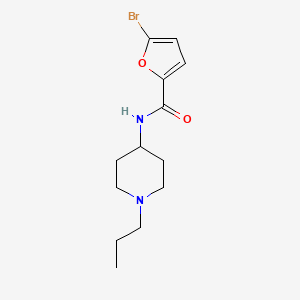![molecular formula C17H24ClNO3 B4430140 4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4430140.png)
4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine
Overview
Description
4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine, also known as CDP-791, is a synthetic compound that is currently being studied for its potential use in the treatment of cancer.
Mechanism of Action
4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine works by inhibiting the activity of AKT and P70S6K. These kinases are involved in a signaling pathway that promotes cell growth and survival. By inhibiting these kinases, this compound may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on the activity of AKT and P70S6K. This inhibition leads to a decrease in the phosphorylation of downstream targets of these kinases, which ultimately results in a decrease in cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of 4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine is that it is a potent inhibitor of AKT and P70S6K, which makes it a valuable tool for studying the role of these kinases in cancer cell growth and survival. However, one limitation of this compound is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on these kinases.
Future Directions
There are several future directions for research on 4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine. One area of focus could be on identifying the specific types of cancer that are most sensitive to this compound treatment. Another area of focus could be on developing more potent and selective inhibitors of AKT and P70S6K. Additionally, researchers could investigate the potential use of this compound in combination with other cancer treatments to enhance their efficacy.
Scientific Research Applications
4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine is being studied for its potential use in the treatment of cancer. Specifically, it is being investigated as a potential inhibitor of the protein kinases AKT and P70S6K, which play a critical role in cell growth and survival. By inhibiting these kinases, this compound may be able to slow or stop the growth of cancer cells.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-11-8-14(6-7-15(11)18)22-17(4,5)16(20)19-9-12(2)21-13(3)10-19/h6-8,12-13H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSBSKUYLYXMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)(C)OC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430064.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430075.png)

![4-ethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430084.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4430087.png)




![2-{1-[1-(3-phenylpropyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B4430125.png)

![1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4430143.png)